4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid
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Overview
Description
4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid is a complex organic compound that features a pyridine ring, an oxane ring, and carboxylic acid functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of pyridine-4-carboxylic acid with an appropriate oxane derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the pyridine or oxane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: Shares the pyridine ring but lacks the oxane and carboxylic acid functionalities.
Oxane derivatives: Compounds with similar oxane rings but different substituents.
Other carboxylic acids: Compounds with carboxylic acid groups but different ring structures.
Uniqueness
4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid is unique due to its combination of pyridine, oxane, and carboxylic acid functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-11(10-1-5-14-6-2-10)15-9-13(12(17)18)3-7-19-8-4-13/h1-2,5-6H,3-4,7-9H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABQWZDTLPKEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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